molecular formula C10H10Br2O2 B1586828 Methyl 3,4-bis(bromomethyl)benzoate CAS No. 20896-23-5

Methyl 3,4-bis(bromomethyl)benzoate

Cat. No. B1586828
CAS RN: 20896-23-5
M. Wt: 321.99 g/mol
InChI Key: PZOQMRZOUBBQFO-UHFFFAOYSA-N
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Description

“Methyl 3,4-bis(bromomethyl)benzoate” is a chemical compound with the linear formula C10H10Br2O2 . It has a molecular weight of 321.998 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 3,4-bis(bromomethyl)benzoate” consists of a benzoate group (a benzene ring with a carboxylate group) and two bromomethyl groups attached to the 3rd and 4th positions of the benzene ring .


Physical And Chemical Properties Analysis

“Methyl 3,4-bis(bromomethyl)benzoate” has a molecular weight of 321.99 . It is a crystalline powder with a density of 1

Scientific Research Applications

  • Chemical Transformations and Synthesis : A study by Gaidarzhy, Motnyak, and Kunshenko (2020) explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield. This research indicates the potential of methyl 3,4-bis(bromomethyl)benzoate in chemical transformations and synthesis processes (Gaidarzhy, Motnyak, & Kunshenko, 2020).

  • Synthesis of Specific Compounds : Bi Yun-mei (2012) focused on the synthesis of Methyl 4-(bromomethyl)benzoate by reacting methyl 4-methylbenzoate with N-bromosuccinimide, highlighting the importance of methyl 3,4-bis(bromomethyl)benzoate derivatives in creating specific chemical compounds (Bi Yun-mei, 2012).

  • Cytostatic and Trichomonacide Activities : Research by Iturrino et al. (1987) on 3,5-bis-(halomethyl)pyrazoles, which are chemically related to methyl 3,4-bis(bromomethyl)benzoate, revealed significant cytostatic activities in HeLa cells and trichomonacide activities, suggesting a potential biomedical application (Iturrino et al., 1987).

  • Photobromination Studies : Futamura and Zong (1992) investigated the photobromination of side-chain methyl groups on arenes with N-bromosuccinimide, leading to the efficient production of bis(bromomethyl)arenes. This study showcases the role of similar compounds in photobromination reactions (Futamura & Zong, 1992).

  • Formation of Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) demonstrated that thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate leads to the formation of a hyperbranched aromatic polyamide, emphasizing its utility in polymer science (Yang, Jikei, & Kakimoto, 1999).

  • Catalysis in Cross-Coupling Reactions : Ocansey, Darkwa, and Makhubela (2018) explored the use of bulky pyrazole-based ligands, synthesized from methyl 4-(bromomethyl)benzoate, in Suzuki–Miyaura cross-coupling reactions. This indicates the significance of methyl 3,4-bis(bromomethyl)benzoate derivatives in catalysis and organic synthesis (Ocansey, Darkwa, & Makhubela, 2018).

properties

IUPAC Name

methyl 3,4-bis(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQMRZOUBBQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371625
Record name methyl 3,4-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-bis(bromomethyl)benzoate

CAS RN

20896-23-5
Record name methyl 3,4-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20896-23-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Hrudka - 2017 - diginole.lib.fsu.edu
Spin crossover (SCO) is a physical phenomenon whereby certain transition metal ions exhibit a change in magnetic state under the influence of external stimuli such as temperature, …
Number of citations: 2 diginole.lib.fsu.edu
E Kókai, J Halász, A Dancsó, J Nagy, G Simig, B Volk - Molecules, 2017 - mdpi.com
The chemistry of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1,3-diazaoxindole) compound family, possessing a drug-like scaffold, is unexplored. In this study, the alkylation …
Number of citations: 4 www.mdpi.com

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